molecular formula C15H21BrN2O3 B2971683 tert-Butyl 2-(((6-bromopyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate CAS No. 1261231-92-8

tert-Butyl 2-(((6-bromopyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate

Cat. No.: B2971683
CAS No.: 1261231-92-8
M. Wt: 357.248
InChI Key: ZIQCRIREJXJFIQ-UHFFFAOYSA-N
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Description

tert-Butyl 2-(((6-bromopyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring, a bromopyridine moiety, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(((6-bromopyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane under basic conditions.

    Introduction of the Bromopyridine Moiety: The bromopyridine group can be introduced via a nucleophilic substitution reaction, where a bromopyridine derivative reacts with a suitable nucleophile.

    Esterification: The final step involves the esterification of the pyrrolidine ring with tert-butyl chloroformate under basic conditions to form the desired tert-butyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(((6-bromopyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromopyridine moiety can be replaced by other nucleophiles, leading to a variety of substituted products.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidine ring and the bromopyridine moiety.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and various amines. Typical conditions involve polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and elevated temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted pyrrolidine derivatives, while oxidation and reduction can modify the functional groups present in the compound.

Scientific Research Applications

tert-Butyl 2-(((6-bromopyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the design and synthesis of potential drug candidates, especially those targeting neurological and inflammatory diseases.

    Biological Studies: It can be used in studies investigating the biological activity of pyrrolidine and pyridine derivatives, including their interactions with enzymes and receptors.

    Material Science: The compound’s properties may be explored for the development of novel materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(((6-bromopyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The bromopyridine moiety can participate in π-π stacking interactions, while the pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl ((6-bromopyridin-2-yl)methyl)carbamate: This compound shares the bromopyridine moiety but differs in the presence of a carbamate group instead of a pyrrolidine ring.

    1-(Tert-butyl) 2-methyl (2S,4R)-4-((4-bromo-7-fluoroisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate: This compound has a similar pyrrolidine ring but includes additional functional groups such as a fluoroisoindoline moiety.

Uniqueness

tert-Butyl 2-(((6-bromopyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate is unique due to its combination of a bromopyridine moiety and a pyrrolidine ring, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

tert-butyl 2-[(6-bromopyridin-2-yl)oxymethyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O3/c1-15(2,3)21-14(19)18-9-5-6-11(18)10-20-13-8-4-7-12(16)17-13/h4,7-8,11H,5-6,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIQCRIREJXJFIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1COC2=NC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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